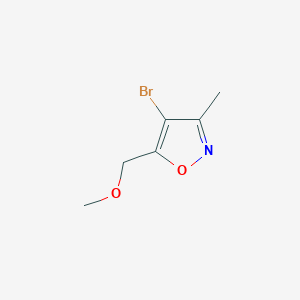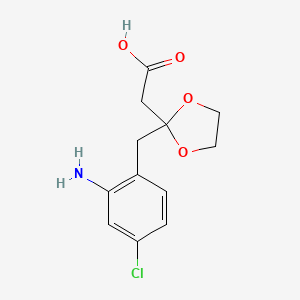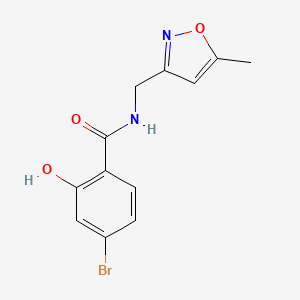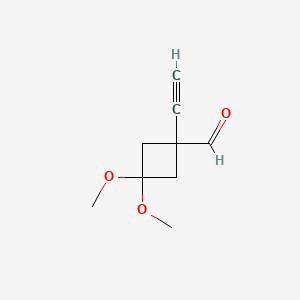
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H12O3. It is a cyclobutane derivative featuring an ethynyl group and two methoxy groups attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or other ring-forming reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via or other alkynylation reactions.
Methoxylation: The methoxy groups are typically introduced through using methanol and an acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Addition: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Addition: Hydrogen halides, electrophiles, and other addition reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted cyclobutane derivatives.
Addition: Addition products with ethynyl group.
科学的研究の応用
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde involves its interactions with molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Ethynylcyclobutane-1-carbaldehyde: Lacks the methoxy groups, resulting in different reactivity and properties.
3,3-Dimethoxycyclobutane-1-carbaldehyde: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-3-methoxycyclobutane-1-carbaldehyde: Contains only one methoxy group, leading to distinct chemical and biological properties.
Uniqueness
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer specific reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
1-ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-4-8(7-10)5-9(6-8,11-2)12-3/h1,7H,5-6H2,2-3H3 |
InChIキー |
SXAPGWIHIJTHIO-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(C1)(C=O)C#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


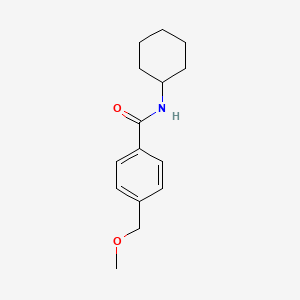

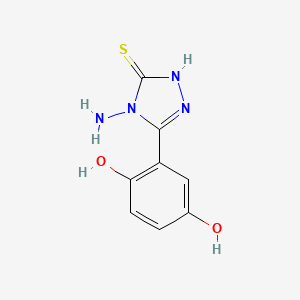

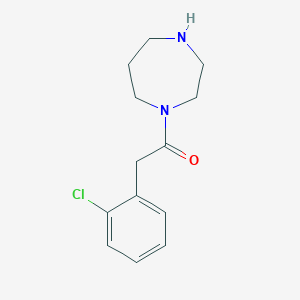
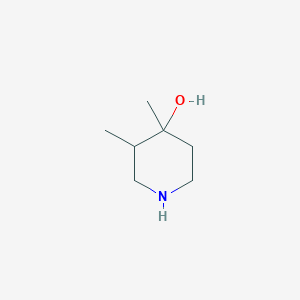
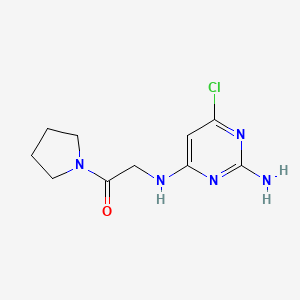
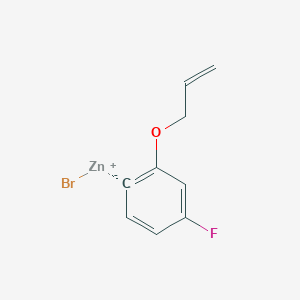
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
